Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of 1-Bromo-4-ethynyl-2-fluorobenzene
Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of 1-Bromo-4-ethynyl-2-fluorobenzene
Executive Summary
1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6), also known as 4-bromo-3-fluorophenylacetylene, is a highly versatile bifunctional building block used extensively in advanced organic synthesis and drug discovery ()[1]. Featuring both a terminal alkyne and an aryl bromide handle, this compound enables orthogonal functionalization strategies. It has gained significant traction in the development of novel therapeutics, most notably in the synthesis of tetrahydropyran-based thiodisaccharide mimics acting as Galectin-3 inhibitors ()[2]. This guide provides an in-depth technical analysis of its physicochemical properties, solubility dynamics, and field-proven synthetic protocols.
Physicochemical Profiling and Structural Causality
The molecular architecture of 1-bromo-4-ethynyl-2-fluorobenzene (C8H4BrF) dictates its macroscopic properties and chemical reactivity (). The presence of the highly electronegative fluorine atom ortho to the bromine significantly alters the electronic landscape of the aromatic ring.
Causality of Reactivity: This inductive electron withdrawal increases the electrophilicity of the C-Br bond, making it highly reactive toward oxidative addition by low-valent palladium species in cross-coupling reactions. Conversely, the terminal alkyne provides an electron-rich π-system primed for cycloadditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-Bromo-4-ethynyl-2-fluorobenzene | [1] |
| Synonyms | 4-Bromo-3-fluorophenylacetylene | [1] |
| CAS Number | 1191063-07-6 | |
| Molecular Formula | C8H4BrF | [1] |
| Molecular Weight | 199.02 g/mol | |
| Physical State | Solid | |
| Storage Conditions | 2–8 °C (or 4 °C), sealed under inert gas (N2/Ar) | , |
| Purity Specification | ≥98% |
Solubility Dynamics and Solvent Selection
Understanding the solubility profile of 1-bromo-4-ethynyl-2-fluorobenzene is critical for designing homogeneous reaction conditions and biological assays. The compound exhibits extreme hydrophobicity due to the synergistic lipophilic contributions of the aromatic ring, the bromine atom, and the fluorine atom.
Causality in Solvation: Aqueous systems are entirely ineffective for solvating this compound, with derivatives showing aqueous solubility of <0.001 mg/mL ()[2]. To overcome this thermodynamic barrier, polar aprotic solvents must be utilized. Solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) engage in strong dipole-induced dipole interactions with the polarizable C-Br bond, ensuring complete dissolution.
Table 2: Solubility Profile across Solvent Classes
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |
| Aqueous | Water, Buffers (pH 1-7.4) | Very Poor (<0.001 mg/mL) | High lipophilicity due to extensive halogenation and aromatic core. |
| Polar Aprotic | DMF, DMSO, MeCN | Excellent (>50 mg/mL) | Strong dipole-dipole interactions; ideal for generating stock solutions. |
| Halogenated | Dichloromethane (DCM) | Excellent | Favorable "like-dissolves-like" dispersion forces with the bromofluorobenzene core. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Hydrogen bonding interactions with the alkyne π-system and fluorine atom. |
Synthetic Utility and Experimental Workflows
The bifunctional nature of 1-bromo-4-ethynyl-2-fluorobenzene allows for sequential, orthogonal reactions. The terminal alkyne is typically reacted first via Click chemistry, preserving the aryl bromide for subsequent late-stage functionalization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of 1,4-disubstituted 1,2,3-triazoles, a critical step in generating Galectin-3 inhibitor intermediates ()[2].
CuAAC synthetic workflow for triazole-based Galectin-3 inhibitors.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve the azide-functionalized scaffold (1.0 eq) and 1-bromo-4-ethynyl-2-fluorobenzene (1.2 eq) in anhydrous DMF.
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Causality: DMF is selected to ensure complete dissolution of the highly lipophilic fluorobenzene derivative, preventing biphasic reaction stalling ()[2].
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Catalyst Activation: In a separate vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq).
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Causality: Sodium ascorbate must be in slight stoichiometric excess relative to copper to continuously reduce Cu(II) to the catalytically active Cu(I) state, thereby preventing unwanted oxidative Glaser homocoupling of the terminal alkyne[2].
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Reaction Execution: Add the aqueous catalyst mixture dropwise to the DMF solution. Stir the reaction at 50 °C for 4–6 hours[2].
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Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the azide mass and the emergence of the triazole product mass validates the efficiency of the catalytic cycle.
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Isolation: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase HPLC[2].
Orthogonal Sonogashira Cross-Coupling
Following the utilization of the alkyne, the aryl bromide handle can be exploited to extend the molecular scaffold.
Step-by-Step Methodology:
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System Degassing: Dissolve the triazole intermediate (from section 4.1) and a terminal alkyne (1.5 eq) in anhydrous Triethylamine (Et3N) and THF (1:1 v/v). Sparge the solution with Argon for 15 minutes.
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Causality: Strict exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst and the Cu(I) co-catalyst.
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Catalyst Introduction: Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) under a positive pressure of Argon.
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Execution & Validation: Heat the mixture to 70 °C.
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Self-Validation: The immediate formation of a white precipitate (triethylamine hydrobromide) serves as a visual, self-validating indicator that the oxidative addition and subsequent reductive elimination cycles are actively proceeding.
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Workup: Filter the mixture through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Handling, Stability, and Safety Protocols
1-Bromo-4-ethynyl-2-fluorobenzene is a reactive intermediate that requires stringent handling protocols to maintain its structural integrity and ensure operator safety ()[3], ()[4].
Stability & Storage (Self-Validating System): Store the compound at 2–8 °C (or 4 °C) in a sealed container under an inert atmosphere (Nitrogen or Argon) (),.
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Causality: Terminal alkynes are susceptible to slow oxidation and polymerization when exposed to heat and atmospheric oxygen. A self-validating storage protocol involves periodically checking the physical state; a shift from a free-flowing solid to a discolored, gummy residue indicates polymerization or degradation.
Hazard Profile: According to established safety data[3],[4]:
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin (H302 + H312 + H332).
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Irritation: Causes severe skin irritation (H315) and serious eye irritation (H319).
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Environmental: Hazardous to the aquatic environment (H412).
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PPE Requirements: Handling must be conducted inside a certified chemical fume hood using compatible chemical-resistant gloves and face protection[4].
